molecular formula C9H12 B079715 1,2,4-Trimethylidenecyclohexane CAS No. 14296-81-2

1,2,4-Trimethylidenecyclohexane

Cat. No. B079715
CAS RN: 14296-81-2
M. Wt: 120.19 g/mol
InChI Key: AMBNQWVPTPHADI-UHFFFAOYSA-N
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Description

1,2,4-Trimethylidenecyclohexane, also known as TMCH, is a cyclic hydrocarbon with the chemical formula C9H14. It is a colorless liquid with a strong odor, and it is commonly used in scientific research for its unique properties. TMCH is a highly reactive compound that is often used as a starting material for the synthesis of other compounds. In

Scientific Research Applications

Oxidation Studies

1,2,4-Trimethylidenecyclohexane (T124MCH) has been studied for its oxidation properties, particularly at low temperatures. This research is relevant in understanding its behavior as a surrogate compound for kerosene and diesel. It helps in releasing active intermediates and soot precursors, crucial for fuel analysis (Liu et al., 2019).

Synthesis and Characterization

The synthesis and characterization of different geometric isomers of 1,2,4-trimethylcyclohexanes have been achieved. This research provides insights into the stereochemistry and physical properties of these compounds (Mahmoud, 1968).

Thermal Isomerization

Studies have shown that compounds like 1,4-Bis(ethenylidene)cyclohexane can be thermally isomerized to produce 1,2,4-trimethylenecyclohexane. This research is significant in understanding thermal behavior and potential applications in material science (Lenk & Hopf, 1982).

Catalytic Hydrogenation

Catalytic hydrogenation studies of compounds like 1,3,5-trimethylbenzene to produce 1,3,5-trimethylcyclohexane have been conducted. This is crucial in understanding reaction dynamics and product purity in chemical synthesis (Ray & Carr, 1995).

Chemical Synthesis and Applications

Research on the synthesis of novel compounds using 1,2-Diaminocyclohexane and their potential applications has been conducted. This includes studies on organic compounds and intermediates in chemical reactions (Diansheng, 2004).

properties

CAS RN

14296-81-2

Product Name

1,2,4-Trimethylidenecyclohexane

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

1,2,4-trimethylidenecyclohexane

InChI

InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h1-6H2

InChI Key

AMBNQWVPTPHADI-UHFFFAOYSA-N

SMILES

C=C1CCC(=C)C(=C)C1

Canonical SMILES

C=C1CCC(=C)C(=C)C1

Other CAS RN

14296-81-2

synonyms

1,2,4-Tris(methylene)cyclohexane

Origin of Product

United States

Synthesis routes and methods

Procedure details

The system was first purged with nitrogen. The power to the fluidized bed was turned on and its temperature was brought to 450°-470° C. Allene was introduced into the system from the allene cylinder at a rate of 80-100 grams/hour. The allene supply from the cylinder was shut off two to three hours before the end of a dimerization run in order that the allene present in the system could be used up, with little allene remaining in the reservoir a the end. At the end of the day, the power to the fluidized bed was turned off, the system was allowed to cool, and the accumulated crude liquid-product was poured into a bottle and weighed. Approximately 3 grams of phenothiazine was added per kilogram of crude liquid product to inhibit polymerization and oxidation of the dimers and trimers. The crude product was then analyzed by gas chromatography for peaks corresponding to two allene dimers, 1,2dimethylenecyclobutane (1,2-DMCB) and 1,3-dimethylenecyclobutane (1,3-DMCB), and the allene trimer 1,2,4-trimethylenecyclohexane (TMCH). Data from seven hot tube reaction runs are shown in Table 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Trimethylidenecyclohexane
Reactant of Route 2
1,2,4-Trimethylidenecyclohexane
Reactant of Route 3
1,2,4-Trimethylidenecyclohexane
Reactant of Route 4
1,2,4-Trimethylidenecyclohexane
Reactant of Route 5
1,2,4-Trimethylidenecyclohexane
Reactant of Route 6
1,2,4-Trimethylidenecyclohexane

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